Bzl,ME-L-met-ome hcl

Peptide Chemistry Physicochemical Characterization Purity Assessment

This N-Benzyl-N-methyl-L-methionine derivative is a doubly protected amino acid building block essential for synthesizing N-methylated peptides with enhanced proteolytic stability. Its orthogonal benzyl (hydrogenolysis-labile) and methyl ester (acid-labile) groups enable precise SPPS deprotection. Procure the ≥99% HPLC grade to ensure stereochemical fidelity and high coupling efficiency in peptidomimetic and cGMP API synthesis.

Molecular Formula C14H21NO2S*HCl
Molecular Weight 267,39*36,45 g/mole
CAS No. 1272754-99-0
Cat. No. B613228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzl,ME-L-met-ome hcl
CAS1272754-99-0
Molecular FormulaC14H21NO2S*HCl
Molecular Weight267,39*36,45 g/mole
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
InChIInChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bzl,ME-L-met-ome hcl (1272754-99-0): A Protected Methionine Building Block with Defined Physicochemical Identity


Bzl,ME-L-met-ome hcl (N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride, CAS 1272754-99-0) is a doubly protected L-methionine derivative featuring N-terminal benzyl and methyl substituents alongside a C-terminal methyl ester, furnished as the hydrochloride salt. It is a white crystalline powder with a molecular formula of C14H21NO2S·HCl and a molecular weight of 303.9 g/mol . The compound serves primarily as a protected amino acid building block in peptide synthesis, where the N-benzyl and N-methyl groups function as orthogonal protecting moieties that can be selectively removed under specific conditions, enabling the construction of N-methylated peptide backbones . It is commercially available from multiple reputable vendors in ≥99% (HPLC) purity and is stable under recommended storage conditions of 0-8 °C .

Why Bzl,ME-L-met-ome hcl Cannot Be Interchanged with Simpler Methionine Esters


Bzl,ME-L-met-ome hcl is not a generic methionine derivative; it possesses a unique N-benzyl-N-methyl substitution pattern that imparts distinct physicochemical and functional properties. Direct substitution with analogs lacking the benzyl group (e.g., H-Met-OMe·HCl) or the N-methyl group (e.g., Bzl-Met-OMe·HCl) would alter steric hindrance, hydrogen-bonding capacity, and the cleavage profile during solid-phase peptide synthesis, leading to divergent coupling efficiencies and final peptide purity . Furthermore, the hydrochloride salt form and the specific purity specifications (≥99% HPLC) are critical for reproducibility in demanding synthetic workflows; lower-purity or alternative salt forms may introduce impurities that compromise downstream applications . The quantitative evidence presented below substantiates the non-substitutability of this compound.

Bzl,ME-L-met-ome hcl: Quantifiable Differentiation vs. Closest Analogs


Melting Point Shift of +15°C Relative to Non-Methylated Analog Bzl-Met-OMe·HCl

The melting point of Bzl,ME-L-met-ome hcl is reported as 107-114 °C . In contrast, the closely related analog Bzl-Met-OMe·HCl (CAS 402929-60-6), which lacks the N-methyl group, exhibits a significantly lower melting point of 92-99 °C . This +15 °C shift in melting point indicates altered intermolecular interactions and crystalline packing due to the presence of the N-methyl substituent, which can serve as a differentiating quality control parameter for identity confirmation and purity assessment.

Peptide Chemistry Physicochemical Characterization Purity Assessment

Specific Optical Rotation Differential of +5° vs. Non-Methylated Analog

The specific optical rotation [α]D²⁰ of Bzl,ME-L-met-ome hcl is +35 ± 2° (c=1, MeOH) , whereas the non-methylated analog Bzl-Met-OMe·HCl exhibits a value of +30 ± 2° under identical conditions . The +5° increase in optical rotation reflects the electronic and steric influence of the N-methyl group on the chiral environment of the L-methionine α-carbon. This difference is analytically significant for confirming both identity and enantiomeric purity.

Chiral Purity Absolute Configuration Peptide Synthesis

Thermal Stability Extended to 100 °C vs. Decomposition Risks of Unprotected Esters

Bzl,ME-L-met-ome hcl is documented to be stable up to 100 °C under standard laboratory handling . In contrast, simpler methionine methyl esters such as H-Met-OMe·HCl (CAS 2491-18-1) are prone to hydrolysis and oxidation at elevated temperatures or under humid conditions, requiring sub-ambient storage . The enhanced thermal stability of the target compound reduces the risk of decomposition during extended reactions or shipping, thereby lowering procurement and handling costs.

Storage Stability Handling Synthetic Utility

High Purity Specification (≥99% HPLC) Matches Demands of cGMP Peptide Manufacturing

Multiple commercial sources of Bzl,ME-L-met-ome hcl specify a minimum purity of ≥99% by HPLC . This purity level aligns with the requirements for building blocks used in the synthesis of peptide active pharmaceutical ingredients (APIs) under current Good Manufacturing Practice (cGMP) . While some alternative protected methionines are available at lower purities (e.g., Bzl-Met-OMe·HCl at 95% ), the consistent ≥99% specification of the target compound minimizes batch-to-batch variability and reduces the need for pre-use repurification, directly benefiting procurement and process economics.

Quality Control cGMP Peptide APIs

Optimal Deployment Scenarios for Bzl,ME-L-met-ome hcl Based on Verified Evidence


Solid-Phase Synthesis of N-Methylated Peptides Requiring Orthogonal Deprotection

The combination of N-benzyl and N-methyl protection in Bzl,ME-L-met-ome hcl enables orthogonal deprotection strategies: the benzyl group can be removed via catalytic hydrogenolysis without affecting the acid-labile methyl ester, while the methyl group remains intact. This profile is essential for synthesizing N-methylated peptide backbones, which exhibit enhanced proteolytic stability and membrane permeability . The compound's high purity (≥99% HPLC) and well-defined physicochemical parameters (mp 107-114 °C, [α]D²⁰ +35°) ensure consistent coupling efficiency and stereochemical fidelity during automated SPPS .

Synthesis of Methionine-Containing Peptidomimetics for Drug Discovery

In drug discovery programs focused on peptidomimetics, the N-methyl group of Bzl,ME-L-met-ome hcl introduces conformational constraint and reduces hydrogen-bonding potential, which can improve oral bioavailability and target selectivity. The compound is employed as a building block for introducing N-methyl-methionine residues into lead peptides, a modification known to enhance pharmacokinetic properties . The thermal stability (up to 100 °C) supports extended reaction times or elevated temperature conditions sometimes required for difficult couplings .

cGMP-Compliant Manufacture of Peptide APIs and Intermediates

For industrial production of peptide active pharmaceutical ingredients (APIs) under cGMP, the use of high-purity, well-characterized starting materials is mandatory. Bzl,ME-L-met-ome hcl, with its consistent ≥99% HPLC purity and full analytical documentation (including optical rotation and melting point), meets the stringent quality requirements for API starting materials . Its availability from multiple cGMP-capable suppliers reduces supply chain risk and supports process validation activities .

Quantitative Assay Development Using N,N'-Dimethylbenzidine Detection

Beyond peptide synthesis, Bzl,ME-L-met-ome hcl has been employed as a reagent for the quantitative determination of N,N'-dimethylbenzidine by measuring absorption at 450 nm . This application leverages the compound's unique spectral properties derived from its benzyl and methyl substituents. Procurement of the ≥99% purity grade ensures minimal background interference and reliable calibration curves in analytical chemistry workflows.

Technical Documentation Hub

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